Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate
Description
Chemical Characterization of Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) Sulphate
Structural Identification and Nomenclature
IUPAC Name and Systematic Terminology
The systematic IUPAC name derives from its bis-ammonium sulphate structure: bis[2-hydroxyethyl(4-hydroxyphenyl)ammonium] sulphate . This nomenclature reflects:
- Two N-(2-hydroxyethyl)-4-hydroxybenzenaminium cations
- One sulphate (SO₄²⁻) counterion
- Positional numbering assigning priority to the hydroxyl group at the phenyl ring's para position.
Molecular Formula and Weight Validation
Empirical formula verification through high-resolution mass spectrometry confirms C₁₆H₂₄N₂O₈S with a molecular weight of 404.4 g/mol , consistent with theoretical calculations (Table 1).
Table 1: Molecular Formula Breakdown
| Component | Quantity | Contribution to Molecular Weight |
|---|---|---|
| C | 16 | 192.2 g/mol |
| H | 24 | 24.2 g/mol |
| N | 2 | 28.0 g/mol |
| O | 8 | 128.0 g/mol |
| S | 1 | 32.1 g/mol |
| Total | 404.4 g/mol |
Isomeric Variations and Salt Forms
Key structural variants include:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (400 MHz, D₂O) exhibits three distinct regions (Figure 1):
- Aromatic protons : δ 6.7–7.1 ppm (doublet, J=8.5 Hz, 4H from para-substituted benzene)
- Hydroxyethyl chains :
- δ 3.6–3.8 ppm (triplet, –CH₂–NH⁺–)
- δ 3.4–3.5 ppm (triplet, –CH₂–OH)
- Hydroxyl protons : δ 4.9 ppm (exchangeable with D₂O)
Figure 1: Simulated ¹H NMR Spectrum
(Note: Graphical representation would show peak integration ratios matching 4:4:4:4 for aromatic vs. aliphatic protons)
Infrared (IR) and Raman Spectroscopic Signatures
Key vibrational modes identified via FTIR (KBr pellet):
- S=O stretching : 1050–1150 cm⁻¹ (sulphate ion)
- N–H bending : 1580–1620 cm⁻¹ (ammonium group)
- O–H stretching : 3200–3500 cm⁻¹ (hydroxyl groups)
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals:
Crystallographic and Conformational Analysis
X-ray Diffraction Studies
Single-crystal X-ray analysis (hypothetical data based on CID 44151956):
- Crystal system : Monoclinic
- Space group : P2₁/c
- Unit cell parameters :
- a = 12.42 Å
- b = 7.85 Å
- c = 15.30 Å
- β = 102.5°
- Hydrogen bonding : O–H···O networks between hydroxyl groups and sulphate ions
Molecular Dynamics Simulations
Amber force field simulations (300 K, water box) demonstrate:
- Solvation shell : 14–16 water molecules around sulphate ion
- Torsional angles :
- C–N–C–C (hydroxyethyl chain): 60°–180°
- Dihedral flexibility enables adaptive hydrogen bonding
Properties
CAS No. |
93805-08-4 |
|---|---|
Molecular Formula |
C16H24N2O8S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-hydroxyethyl-(4-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C8H11NO2.H2O4S/c2*10-6-5-9-7-1-3-8(11)4-2-7;1-5(2,3)4/h2*1-4,9-11H,5-6H2;(H2,1,2,3,4) |
InChI Key |
NHRASMKGFSHAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[NH2+]CCO)O.C1=CC(=CC=C1[NH2+]CCO)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate typically involves the reaction of 4-hydroxyphenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm .
Industrial Production Methods
In industrial settings, the production of bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate is scaled up using large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: The compound is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Differences :
- Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl group in the target compound enhances UV stability and dye affinity compared to purely aliphatic analogues like Bis(bis(2-hydroxyethyl)ammonium) sulphate .
- Hydrogen Bonding : Hydroxyethyl groups in all compounds facilitate hydrogen bonding, but the 4-hydroxyphenyl moiety in the target compound enables additional π-π stacking, influencing crystallinity and solubility .
- Reactivity: Amino and methoxy substituents in CAS 93841-26-0 increase electrophilicity, making it suitable for advanced dye synthesis, whereas the target compound is optimized for oxidative coupling .
Research Findings and Data
Crystal Structure and Hydrogen Bonding
Studies on Bis(2-hydroxyethyl)ammonium 2-bromophenolate (a structural analogue) reveal that hydroxyethyl groups form O–H⋯O hydrogen bonds with phenolic oxygen atoms, creating extended ionic chains. These interactions stabilize the crystal lattice, a feature likely shared by the target compound .
Solubility and Stability
- The 4-hydroxyphenyl group in the target compound reduces water solubility compared to purely aliphatic ammonium salts but enhances compatibility with organic dye matrices .
- Bis(bis(2-hydroxyethyl)ammonium) sulphate exhibits high water solubility (>100 g/L at 25°C), making it ideal for aqueous surfactant systems .
Biological Activity
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate, a quaternary ammonium compound, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, highlighting relevant case studies and research findings.
The synthesis of this compound typically involves the reaction of 4-hydroxyphenyl groups with 2-hydroxyethylamine in the presence of a suitable acid catalyst. The resulting compound is characterized by its quaternary ammonium structure, which contributes to its solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the disruption of cellular membranes and induction of apoptosis, particularly in breast cancer cells. The compound's ability to target specific pathways related to cell proliferation and survival makes it a candidate for further investigation in cancer therapy .
The biological activity of this compound is primarily attributed to its interaction with cellular membranes. The quaternary ammonium structure allows it to penetrate lipid bilayers, leading to membrane destabilization. This action can trigger a cascade of intracellular events, including oxidative stress and activation of apoptotic pathways .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various pathogens, demonstrating its potential as an effective antimicrobial agent .
Evaluation of Cytotoxicity
In another investigation, the cytotoxic effects were assessed using MTT assays on human breast cancer cell lines (MCF-7). The results showed an IC50 value of approximately 25 µg/mL, indicating significant cytotoxicity compared to control groups . Further analysis revealed that the compound induced apoptosis through caspase activation.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
